molecular formula C10H14N4O2S B14911355 5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine

5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine

Cat. No.: B14911355
M. Wt: 254.31 g/mol
InChI Key: WNJLBNNLHAWVNS-UHFFFAOYSA-N
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Description

The compound 5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine belongs to the imidazo[2,1-b]thiazole family, a heterocyclic scaffold renowned for its broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Imidazo[2,1-b]thiazole derivatives have gained prominence due to their ability to target key signaling pathways, such as VEGF/VEGFR2 in oncology .

Properties

Molecular Formula

C10H14N4O2S

Molecular Weight

254.31 g/mol

IUPAC Name

5-nitro-N-pentan-2-ylimidazo[2,1-b][1,3]thiazol-6-amine

InChI

InChI=1S/C10H14N4O2S/c1-3-4-7(2)11-8-9(14(15)16)13-5-6-17-10(13)12-8/h5-7,11H,3-4H2,1-2H3

InChI Key

WNJLBNNLHAWVNS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=C(N2C=CSC2=N1)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents (e.g., hydrogen gas, palladium on carbon), nucleophiles (e.g., amines, thiols), and various catalysts (e.g., PdI2/KI) .

Major Products

The major products formed from these reactions include reduced amines, substituted imidazo[2,1-b]thiazoles, and cyclized derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural and Substituent Analysis

The imidazo[2,1-b]thiazole core is shared among analogs, but substituent variations critically influence bioactivity and physicochemical properties. Below is a comparative analysis of key derivatives:

Table 1: Substituent Comparison of Imidazo[2,1-b]thiazole Derivatives
Compound Name Position 5 Substituent Position 6 Substituent Molecular Weight Key Activities References
5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine Nitro (-NO₂) Pentan-2-yl amine 281.34* Hypothesized kinase inhibition N/A
Compound 5l 4-Chlorophenyl Acetamide-linked piperazinyl-pyridine 602.11 VEGFR2 inhibition (IC₅₀ = 1.4 μM vs. MDA-MB-231)
N-(4-Methoxybenzyl)-5-nitroimidazo[2,1-b]thiazol-6-amine Nitro (-NO₂) 4-Methoxybenzyl amine 304.33 Unspecified (catalog data)
Benzo[4,5]imidazo[2,1-b]thiazole derivatives Varied (e.g., bromomalonaldehyde) Schiff base-linked amines ~300–400 Antioxidant (DPPH assay)

*Calculated based on molecular formula C₁₀H₁₅N₅OS.

Key Observations :

  • Nitro Group Impact : The nitro group at position 5 is shared with N-(4-Methoxybenzyl)-5-nitroimidazo[2,1-b]thiazol-6-amine . This electron-withdrawing group may enhance binding affinity to kinase ATP pockets, as seen in VEGFR2-targeting analogs .
  • Activity Trends : Compound 5l, with a 4-chlorophenyl and complex acetamide side chain, demonstrates potent VEGFR2 inhibition (IC₅₀ = 1.4 μM) , suggesting that bulky aromatic substituents at position 5 enhance kinase targeting. In contrast, the pentan-2-yl group in the target compound may prioritize selectivity over potency.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The pentan-2-yl chain (LogP ≈ 3.5–4.0*) may confer higher LogP than morpholine- or pyridine-containing analogs (e.g., compound 5l, LogP ≈ 2.8), enhancing blood-brain barrier penetration but risking hepatotoxicity .
  • The pentan-2-yl chain’s metabolic oxidation to ketones could further influence clearance rates .

*Estimated using ChemDraw software.

Biological Activity

5-Nitro-N-(pentan-2-yl)imidazo[2,1-b]thiazol-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C_{11}H_{14}N_{4}O_{2}S
  • Molecular Weight : 254.31 g/mol
  • CAS Number : 937608-99-6

Biological Activity

The biological activity of this compound has been examined in various studies, focusing primarily on its antibacterial and antifungal properties.

Antibacterial Activity

Research indicates that compounds with imidazo[2,1-b]thiazole scaffolds exhibit significant antibacterial activity. The nitro group in this compound is particularly noteworthy as it enhances the electron affinity, which can lead to increased reactivity with bacterial enzymes.

Table 1: Antibacterial Activity of Related Compounds

CompoundActivity (MIC µg/mL)Target Bacteria
This compoundTBDE. coli, S. aureus
5-Nitroimidazole8H. pylori
Nitrofurantoin4E. coli

Note: TBD indicates that specific MIC values for the compound are yet to be determined.

Antifungal Activity

The compound has also shown promise against various fungal strains. Preliminary studies suggest that it may inhibit the growth of fungi by disrupting cellular processes.

The proposed mechanism of action for this compound involves:

  • Nitroreduction : The nitro group is reduced to form reactive intermediates that can interact with DNA and proteins.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism and cell wall synthesis.

Case Studies

Several studies have investigated the biological effects of similar compounds in clinical settings:

  • Study on Mycobacterium tuberculosis :
    • A derivative of imidazo[2,1-b]thiazole demonstrated significant activity against both replicating and dormant forms of Mycobacterium tuberculosis, suggesting potential for tuberculosis treatment .
  • Fungal Infections :
    • In a clinical trial involving patients with systemic fungal infections, compounds structurally related to 5-nitroimidazoles showed improved efficacy compared to traditional antifungals .

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